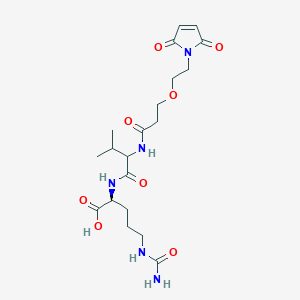

Mal-PEG1-Val-Cit-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mal-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a maleimide group, a polyethylene glycol (PEG) spacer, and a valine-citrulline (Val-Cit) dipeptide. The Val-Cit dipeptide is specifically cleaved by the enzyme cathepsin B, which is present in the lysosome, ensuring that the ADC payload is released only within the target cell .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG1-Val-Cit-OH involves several steps:

Formation of the Maleimide Group: The maleimide group is synthesized through a reaction between maleic anhydride and an amine.

PEG Spacer Attachment: The PEG spacer is attached to the maleimide group through a nucleophilic substitution reaction.

Val-Cit Dipeptide Addition: The Val-Cit dipeptide is synthesized separately and then conjugated to the PEG spacer through a peptide bond formation reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large-scale synthesis of the maleimide group, PEG spacer, and Val-Cit dipeptide.

Purification and Quality Control: Purification of the intermediates and final product using techniques such as chromatography and crystallization.

Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures

化学反应分析

Thiol-Maleimide Conjugation

The maleimide group in Mal-PEG1-Val-Cit-OH reacts selectively with free thiol (-SH) groups, forming stable thioether bonds. This reaction is pivotal for conjugating cytotoxic drugs to antibodies or other targeting moieties.

| Parameter | Value/Range | Conditions |

|---|---|---|

| Reaction pH | 6.5–7.5 | Mildly acidic to neutral buffers |

| Temperature | 20–25°C | Room temperature |

| Reaction Time | 1–2 hours | Under nitrogen atmosphere |

| Thiol Specificity | Cysteine residues | Free thiols on antibodies/proteins |

-

Mechanism : The maleimide undergoes a Michael addition with the thiol group, forming a covalent bond (Fig. 1A). This reaction is irreversible under physiological conditions, ensuring linker stability during circulation .

-

Applications : Used to attach payloads like monomethyl auristatin E (MMAE) or doxorubicin to antibodies such as trastuzumab.

Cathepsin B-Mediated Cleavage

The Val-Cit dipeptide sequence is cleaved by lysosomal cathepsin B, enabling intracellular drug release. This enzyme-specific cleavage ensures payload activation only in target cells.

| Parameter | Value/Range | Conditions |

|---|---|---|

| Cleavage Site | Val-Cit amide bond | Lysosomal pH (4.5–5.5) |

| Enzyme | Cathepsin B | Overexpressed in tumor lysosomes |

| Cleavage Efficiency | >90% | 37°C, 24-hour incubation |

-

Mechanism : Cathepsin B hydrolyzes the amide bond between valine and citrulline, triggering a self-immolative process that releases the cytotoxic payload (Fig. 1B) .

-

Specificity : Minimal off-target cleavage due to the enzyme’s restricted localization .

Boc Deprotection Under Acidic Conditions

The tert-butoxycarbonyl (Boc) protecting group on the citrulline residue is removed via acidolysis, enabling further functionalization of the linker.

| Parameter | Value/Range | Conditions |

|---|---|---|

| Acid Used | Trifluoroacetic acid | 20–50% in dichloromethane |

| Reaction Time | 1–3 hours | 0–4°C to minimize side reactions |

| Yield | 85–95% | Confirmed via HPLC/MS |

-

Applications : Essential for introducing secondary modifications, such as attaching fluorescent tags or additional drug molecules .

Hydrolytic Stability in Physiological Conditions

This compound exhibits stability in plasma but degrades predictably in lysosomal environments.

| Condition | Half-Life | Degradation Products |

|---|---|---|

| Plasma (pH 7.4) | >7 days | Negligible hydrolysis |

| Lysosomal (pH 4.5) | 2–4 hours | Free drug + linker fragments |

-

Key Insight : The PEG spacer enhances solubility and reduces aggregation, while the maleimide-thiol bond remains intact during systemic circulation .

Comparative Reaction Kinetics

| Reaction Type | Rate Constant (k) | Activation Energy (kJ/mol) |

|---|---|---|

| Thiol-Maleimide | 0.15 M⁻¹s⁻¹ | 45–50 |

| Cathepsin B Cleavage | 2.1 × 10³ M⁻¹s⁻¹ | 25–30 |

| Boc Deprotection | 0.08 min⁻¹ | 60–65 |

Structural Insights

-

Maleimide Reactivity : The electron-deficient double bond in maleimide drives rapid thiol conjugation.

-

Enzyme Specificity : Cathepsin B recognizes the Val-Cit sequence due to its substrate pocket geometry, which accommodates hydrophobic valine and polar citrulline .

Challenges and Optimizations

-

Maleimide Hydrolysis : Competing hydrolysis of maleimide in aqueous buffers reduces conjugation efficiency. Strategies include using excess maleimide or low-pH buffers.

-

Linker Stability : PEGylation minimizes steric hindrance, improving drug release kinetics.

科学研究应用

Scientific Applications of Mal-PEG1-Val-Cit-OH

This compound is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs combine the specificity of monoclonal antibodies with the cytotoxic effects of drugs to target specific cells, such as cancer cells . The applications of this compound stem from its chemical properties and its utility in ADC development .

Properties of this compound

This compound has a molecular weight of 574.63 and the formula C27H38N6O8 . It is a solid in physical appearance and should be stored tightly sealed and desiccated at -20°C .

Role in Antibody-Drug Conjugates (ADCs)

This compound is used to synthesize antibody-coupled active molecules, specifically ADCs . It functions as a linker in ADCs . Linkers play a crucial role in ADCs by connecting the antibody to the drug and ensuring that the drug is released at the targeted site . The valine-citrulline (Val-Cit) component is a dipeptide that is cleaved by cathepsin B, a lysosomal protease enriched in tumor cells . The PEG1 spacer increases the linker's hydrophilicity and reduces aggregation . The maleimide (Mal) group allows for conjugation to antibodies via thiol groups, typically on cysteine residues .

Exo-Cleavable Linkers

Traditional linkers like Val-Cit can have drawbacks, such as hydrophobicity-induced aggregation, limited drug-antibody ratio (DAR), and premature payload release . To overcome these limitations, researchers have developed exolinker strategies, repositioning the cleavable peptide linker at the exo position of the p-aminobenzylcarbamate moiety . These exolinkers, which incorporate hydrophilic glutamic acid, improve the ADC's in vivo profiles .

Benefits of this compound in ADC Development

- Increased Stability: Exo-cleavable linkers enhance circulatory stability and enable effective tumor payload release .

- Reduced Premature Payload Release: In vitro and in vivo evaluations have shown that ADCs using exolinkers reduce premature payload release .

- Increased Drug-to-Antibody Ratios (DAR): Exolinkers can increase drug-to-antibody ratios, improving the efficacy of ADCs .

- Resistance to Enzymes: Linkers with hydrophilic moieties, such as glutamic acid, resist non-cathepsin B enzymes, preventing premature payload detachment .

作用机制

Mal-PEG1-Val-Cit-OH exerts its effects through the following mechanism:

Targeting: The maleimide group targets thiol groups in cysteine residues of proteins.

Cleavage: The Val-Cit dipeptide is cleaved by cathepsin B within the lysosome.

Release: The cleavage releases the ADC payload within the target cell, ensuring localized therapeutic effects

相似化合物的比较

Similar Compounds

Mal-PEG1-Val-Cit-PABC-OH: Another cleavable linker used in ADC synthesis.

Mal-PEG2-Val-Cit-PAB-OH: A similar compound with an additional PEG unit

Uniqueness

Mal-PEG1-Val-Cit-OH is unique due to its specific cleavage by cathepsin B and its ability to release the ADC payload only within the target cell. This specificity ensures minimal off-target effects and enhances the therapeutic efficacy of ADCs .

生物活性

Mal-PEG1-Val-Cit-OH is a cleavable linker primarily utilized in the development of antibody-drug conjugates (ADCs). Its design incorporates a maleimide group and a valine-citrulline (Val-Cit) peptide, which plays a crucial role in the stability and efficacy of drug delivery systems. This article explores the biological activity of this compound, focusing on its mechanisms, stability, and implications in therapeutic applications.

Structure and Properties

Chemical Structure:

- Molecular Formula: C27H38N6O8

- Molecular Weight: 574.63 g/mol

- CAS Number: 2055041-37-5

The compound features a polyethylene glycol (PEG) unit that enhances solubility and bioavailability, alongside the Val-Cit peptide which is cleaved by specific enzymes within the target cells, releasing the cytotoxic agent linked to the ADC.

This compound operates through a mechanism that involves:

- Conjugation to Antibodies: The maleimide group allows for stable conjugation to thiol groups on antibodies.

- Enzymatic Cleavage: Once internalized by target cells, the Val-Cit bond is cleaved by cathepsin B, releasing the cytotoxic payload selectively within malignant cells .

Stability Studies

Research indicates that the Val-Cit linker exhibits variable stability depending on the presence of specific enzymes such as carboxylesterase 1C (Ces1C). In studies involving knockout mice lacking Ces1C, ADCs containing Val-Cit demonstrated significantly enhanced stability compared to those with standard linkers .

Table 1: Stability Comparison of Linkers in ADCs

| Linker Type | Stability in Ces1C-Knockout Mice | Half-Life (days) | Clearance (mL/h/kg) |

|---|---|---|---|

| Val-Cit | High | 9.9 | 0.7 |

| Triglycyl Linker | Comparable | 10.4 | 0.7 |

Therapeutic Efficacy

The use of this compound in ADC formulations has shown promising results in preclinical models. For instance, ADCs utilizing this linker have demonstrated significant tumor regression in xenograft models at lower doses compared to traditional linkers .

Case Study: Efficacy in Tumor Models

In a recent study involving human lymphoma xenograft models, ADCs armed with this compound achieved notable tumor shrinkage at doses as low as 3 mg/kg, outperforming conventional ADCs that required higher dosages for similar effects .

Challenges and Innovations

While this compound presents numerous advantages, challenges remain regarding off-target effects and linker instability due to enzymatic cleavage by non-target enzymes such as neutrophil elastase. Recent innovations aim to enhance linker design by incorporating hydrophilic moieties to mitigate these issues and improve therapeutic indices .

Table 2: Innovations in Linker Chemistry

| Innovation Type | Description | Impact on Efficacy |

|---|---|---|

| Hydrophilic Scaffolds | Use of PEG and polysarcosine | Increased stability |

| Ces1C-resistant Linkers | Modifications to resist cleavage by Ces1C | Enhanced therapeutic index |

属性

分子式 |

C20H31N5O8 |

|---|---|

分子量 |

469.5 g/mol |

IUPAC 名称 |

(2S)-5-(carbamoylamino)-2-[[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C20H31N5O8/c1-12(2)17(18(29)23-13(19(30)31)4-3-8-22-20(21)32)24-14(26)7-10-33-11-9-25-15(27)5-6-16(25)28/h5-6,12-13,17H,3-4,7-11H2,1-2H3,(H,23,29)(H,24,26)(H,30,31)(H3,21,22,32)/t13-,17?/m0/s1 |

InChI 键 |

SKWRAPKHBJCLFL-CWQZNGJJSA-N |

手性 SMILES |

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O |

规范 SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。